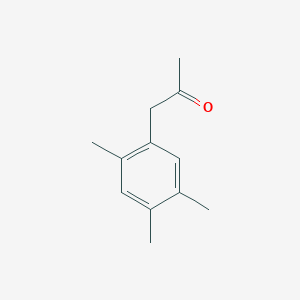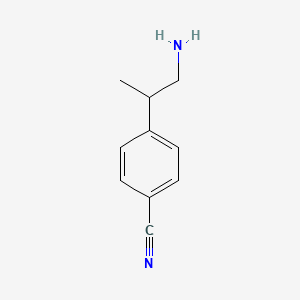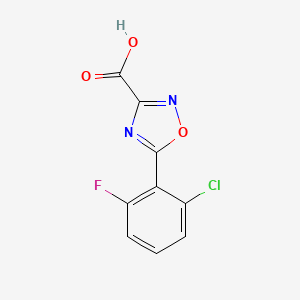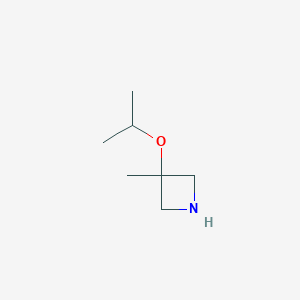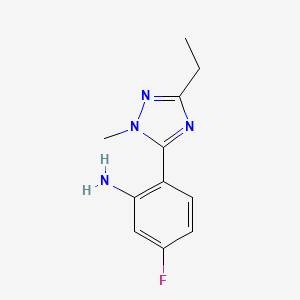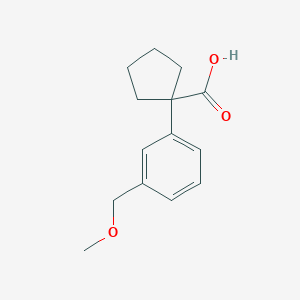
1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a methoxymethyl-substituted phenyl group
Méthodes De Préparation
The synthesis of 1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-(methoxymethyl)benzyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper compounds .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.
Applications De Recherche Scientifique
1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. For example, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparaison Avec Des Composés Similaires
1-(3-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentane carboxylic acid derivatives: These compounds share the cyclopentane ring and carboxylic acid group but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxymethyl-substituted phenyl compounds: These compounds have the methoxymethyl group attached to a phenyl ring, similar to the target compound, but may have different functional groups or ring structures.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-[3-(methoxymethyl)phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-17-10-11-5-4-6-12(9-11)14(13(15)16)7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3,(H,15,16) |
Clé InChI |
OGWVHKDXBQKQQO-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CC=C1)C2(CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



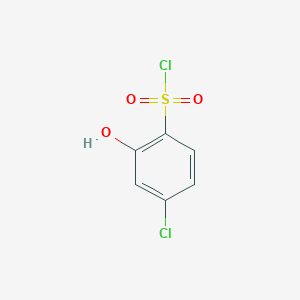
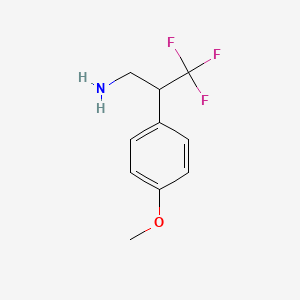
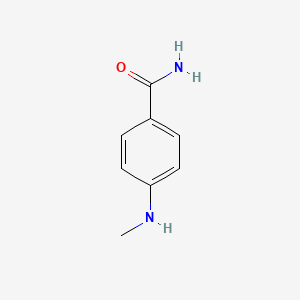
![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
